Cas no 1443355-75-6 (1-(3,4-difluorophenyl)pentan-2-ol)

1-(3,4-Difluorophenyl)pentan-2-ol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. The presence of difluorophenyl and hydroxyl groups enhances its utility as an intermediate in the development of bioactive compounds. Its structural features, including the pentyl chain and fluorine substituents, contribute to improved lipophilicity and metabolic stability, making it valuable for medicinal chemistry research. The compound's well-defined molecular structure allows for precise modifications, facilitating the exploration of structure-activity relationships. High purity grades are available to ensure consistency in synthetic processes. Suitable for use in controlled reactions, it offers versatility in the preparation of fluorinated derivatives for advanced chemical studies.
1-(3,4-difluorophenyl)pentan-2-ol structure
1443355-75-6 structure
Product Name:1-(3,4-difluorophenyl)pentan-2-ol
CAS No:1443355-75-6
MF:C11H14F2O
MW:200.225070476532
MDL:MFCD23143021
CID:5150960
Update Time:2026-03-03

1-(3,4-difluorophenyl)pentan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-difluorophenyl)pentan-2-ol
    • MDL: MFCD23143021
    • Inchi: 1S/C11H14F2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7,9,14H,2-3,6H2,1H3
    • InChI Key: KLYINYNDMSXADA-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(F)C(F)=C1)C(O)CCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4

1-(3,4-difluorophenyl)pentan-2-ol Pricemore >>

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1-(3,4-difluorophenyl)pentan-2-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1443355-75-6)1-(3,4-difluorophenyl)pentan-2-ol
Order Number:A1137428
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:44
Price ($):397.0
Email:sales@amadischem.com

1-(3,4-difluorophenyl)pentan-2-ol Related Literature

Additional information on 1-(3,4-difluorophenyl)pentan-2-ol

Introduction to 1-(3,4-difluorophenyl)pentan-2-ol (CAS No. 1443355-75-6)

1-(3,4-difluorophenyl)pentan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1443355-75-6, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a 3,4-difluorophenyl moiety attached to a pentan-2-ol backbone, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications. The presence of fluorine atoms in the aromatic ring introduces specific electronic and steric effects, which can modulate the biological activity and metabolic stability of the molecule.

The synthesis of 1-(3,4-difluorophenyl)pentan-2-ol involves sophisticated organic transformations that highlight the intersection of fluorine chemistry and alcohol functional group manipulation. The 3,4-difluorophenyl group is particularly noteworthy, as fluorinated aromatic compounds are widely recognized for their enhanced binding affinity to biological targets. This characteristic has led to extensive research into their potential as pharmacophores in drug discovery. The pentan-2-ol side chain provides a flexible alkyl framework, allowing for further derivatization and optimization to achieve desired pharmacokinetic profiles.

In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds due to their ability to improve drug efficacy and reduce off-target effects. 1-(3,4-difluorophenyl)pentan-2-ol exemplifies this trend, as it combines the benefits of fluorine substitution with the structural versatility of an alcohol moiety. The compound’s potential applications span across multiple therapeutic areas, including oncology, immunology, and neurology. Its unique chemical profile makes it an attractive scaffold for designing novel therapeutic agents.

One of the most compelling aspects of 1-(3,4-difluorophenyl)pentan-2-ol is its role in medicinal chemistry research. The 3,4-difluorophenyl group is known to enhance lipophilicity and metabolic stability, while the alcohol functional group allows for hydrogen bonding interactions with biological targets. These properties have been leveraged in the design of small-molecule inhibitors targeting protein-protein interactions and enzyme inhibition. For instance, recent studies have explored its potential as a lead compound in developing kinase inhibitors, which are critical in treating various cancers.

The biological activity of 1-(3,4-difluorophenyl)pentan-2-ol has been investigated through both computational modeling and experimental validation. Computational studies have predicted favorable binding affinities to several protein targets, while in vitro assays have confirmed its ability to modulate key signaling pathways. These findings underscore the compound’s promise as a starting point for drug development. Additionally, its structural features make it amenable to further modifications through techniques such as Suzuki-Miyaura cross-coupling reactions, allowing chemists to explore diverse chemical space.

From a synthetic perspective, 1-(3,4-difluorophenyl)pentan-2-ol represents an excellent example of how strategic functionalization can yield highly valuable intermediates. The synthesis typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to optimize production scalability. These advancements not only enhance the accessibility of the compound but also contribute to sustainable chemical manufacturing practices.

The pharmacological evaluation of 1-(3,4-difluorophenyl)pentan-2-ol has revealed intriguing interactions with biological systems. Preclinical studies have demonstrated its potential in modulating inflammatory pathways and inhibiting specific enzymatic activities relevant to neurological disorders. The compound’s ability to cross the blood-brain barrier further increases its therapeutic relevance for central nervous system (CNS) applications. These findings align with broader trends in drug discovery where fluorinated alcohols are being explored for their ability to enhance bioavailability and target specificity.

The future directions for research on 1-(3,4-difluorophenyl)pentan-2-ol include expanding its chemical library through structure-based drug design approaches. By leveraging high-throughput screening technologies and biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, researchers can gain deeper insights into its mechanism of action. Additionally, exploring analogs with different substituents or stereochemistry may uncover novel derivatives with enhanced potency or selectivity.

In conclusion,1-(3,4-difluorophenyl)pentan-2-ol (CAS No. 1443355-75-6) stands out as a versatile and promising compound in pharmaceutical chemistry. Its unique combination of structural features—namely the 3,4-difluorophenyl group and the alcohol moiety—makes it an ideal candidate for further exploration in drug development. As research continues to uncover new therapeutic applications for fluorinated compounds,1-(3,4-difluorophenyl)pentan-2-ol is poised to play a significant role in advancing medical treatments across various disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1443355-75-6)1-(3,4-difluorophenyl)pentan-2-ol
A1137428
Purity:99%
Quantity:1g
Price ($):397.0
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